CI-1044

COPD TNF-alpha Ex Vivo

Select CI-1044 for its unique, characterized profile over other PDE4 inhibitors. It demonstrates superior ex vivo TNF-α suppression in COPD patient whole blood and an enhanced in vivo anti-inflammatory effect compared to rolipram and cilomilast. Its favorable safety profile, lacking emetic effects at therapeutic doses in ferret models, ensures reliable data in longer-term studies.

Molecular Formula C23H19N5O2
Molecular Weight 397.4 g/mol
CAS No. 197894-84-1
Cat. No. B1668929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI-1044
CAS197894-84-1
SynonymsCI 1044
CI-1044
N-(9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro(1,4)diazepino(6,7,1-hi)indol-3-yl)nicotinamide
Molecular FormulaC23H19N5O2
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESC1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5
InChIInChI=1S/C23H19N5O2/c24-17-11-15-8-10-28-20(15)18(12-17)19(14-5-2-1-3-6-14)26-21(23(28)30)27-22(29)16-7-4-9-25-13-16/h1-7,9,11-13,21H,8,10,24H2,(H,27,29)/t21-/m0/s1
InChIKeyXGXOSJSGDNPEEF-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CI-1044 (CAS 197894-84-1) Chemical Properties and PDE4 Inhibitor Class Profile


CI-1044 (also known as PD-189659) is a small molecule, orally bioavailable inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and is a key regulator of inflammatory responses [1]. It belongs to the aminodiazepinoindole class of PDE4 inhibitors and demonstrates high selectivity for PDE4 over PDE1, PDE3, and PDE5 isozymes [2]. Its primary mechanism of action involves increasing intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production, particularly tumor necrosis factor-alpha (TNF-α), from immune and structural cells [3].

Why Substituting CI-1044 (197894-84-1) with Other PDE4 Inhibitors in Research Can Compromise Experimental Outcomes


Substituting one PDE4 inhibitor for another without verification can introduce significant experimental variability and lead to misinterpretation of results. While sharing a common target, PDE4 inhibitors exhibit profound differences in their isozyme subtype selectivity, cellular functional potency, and in vivo pharmacodynamics. For example, CI-1044's distinct profile in suppressing TNF-α production in a disease-relevant ex vivo model using whole blood from COPD patients differs markedly from other clinical-stage PDE4 inhibitors like rolipram and cilomilast [1]. Furthermore, the emetic potential and safety margins, a critical limitation of this drug class, vary substantially between compounds and cannot be inferred from in vitro potency alone [2]. Therefore, experimental reproducibility and translatability require the use of the specific, well-characterized compound cited in the original research protocol.

Quantitative Comparative Efficacy and Selectivity Data for CI-1044 (197894-84-1) vs. Key PDE4 Inhibitors


CI-1044 Demonstrates Superior Ex Vivo TNF-α Suppression in COPD Patient Whole Blood Compared to Rolipram and Cilomilast

In a direct head-to-head comparison using whole blood from COPD patients stimulated with lipopolysaccharide (LPS), CI-1044 exhibited more potent inhibition of TNF-α release than the first-generation PDE4 inhibitor rolipram and the second-generation inhibitor cilomilast. This ex vivo model is highly disease-relevant, as TNF-α is a central pro-inflammatory cytokine in COPD pathogenesis [1].

COPD TNF-alpha Ex Vivo

Comparative In Vivo Anti-Inflammatory Potency of CI-1044 Against Rolipram and Cilomilast in Rat Airways

In a rat model of lung inflammation, a single oral administration of CI-1044 was more effective at inhibiting TNF-α production than either rolipram or cilomilast. The anti-inflammatory effects were measured by the dose required to inhibit TNF-α production by 50% (ID50). This indicates a lower oral dose of CI-1044 is required to achieve a comparable anti-inflammatory effect in this model [1].

In Vivo Pharmacology Anti-Inflammatory Airway Inflammation

CI-1044 Exhibits Moderate PDE4 Inhibitory Potency Relative to Clinical Benchmark Roflumilast

While cross-study comparisons require caution due to assay variability, available data indicate that CI-1044 is a less potent inhibitor of PDE4 isozymes than the approved drug roflumilast. CI-1044 inhibits PDE4 isoforms with IC50 values in the nanomolar to sub-micromolar range, whereas roflumilast acts at sub-nanomolar concentrations. This distinction in primary target potency is a key differentiator for research applications [1][2].

PDE4 Isozymes IC50 Selectivity Profile

CI-1044 Shows a Favorable In Vivo Safety Profile with No Emesis in Ferrets at Therapeutic Doses

Emesis (nausea and vomiting) is a common dose-limiting side effect of PDE4 inhibitors that has hindered the clinical development of many candidates. In a ferret model, which is predictive of human emetic response, CI-1044 did not induce emetic side effects at therapeutically relevant doses. This represents a significant improvement over first-generation inhibitors like rolipram [1].

Emetic Potential Safety Margin In Vivo Toxicology

CI-1044 Inhibits MMP-1 and MMP-2 Production from Human Lung Fibroblasts

Beyond cytokine suppression, PDE4 inhibition can impact tissue remodeling processes. In human lung fibroblasts stimulated with pro-inflammatory cytokines, CI-1044 significantly prevented the increase in pro-MMP-1, a matrix metalloproteinase involved in tissue destruction and airway remodeling in chronic lung diseases [1]. This activity has also been observed with other PDE4 inhibitors like cilomilast, supporting a class-level effect but confirming CI-1044's specific engagement with this disease-relevant pathway [2].

Airway Remodeling MMP Fibroblasts

Optimal Research and Preclinical Application Scenarios for CI-1044 (197894-84-1)


Ex Vivo and In Vivo Studies of Inflammation in COPD and Severe Asthma Models

Based on its superior ex vivo potency in suppressing TNF-α in COPD patient whole blood and its enhanced in vivo anti-inflammatory effects relative to rolipram and cilomilast, CI-1044 is an ideal tool compound for preclinical studies focused on the role of PDE4 and cAMP signaling in chronic airway inflammation. Its favorable safety profile, particularly the lack of emesis in ferrets at therapeutic doses, makes it suitable for longer-term in vivo disease models where nausea can be a confounding factor [1].

Investigating the Mechanisms of Airway Remodeling and Fibrosis

The demonstrated ability of CI-1044 to inhibit the production of matrix metalloproteinases (MMP-1 and MMP-2) from human lung fibroblasts validates its use in research examining the link between PDE4 inhibition, cAMP elevation, and the prevention of pathological tissue remodeling. This application is directly supported by in vitro evidence showing CI-1044 modulates pathways relevant to the structural changes in chronic lung diseases like COPD and asthma [2].

Comparative Pharmacology Studies Profiling PDE4 Inhibitor Class Differences

The distinct pharmacological profile of CI-1044—characterized by moderate target potency, high in vivo anti-inflammatory efficacy, and a clean emetic profile—positions it as a key comparator in studies designed to deconvolute the structure-activity relationships (SAR) and pharmacodynamics of the PDE4 inhibitor class. Its unique blend of properties provides a valuable benchmark against both less potent (rolipram) and more potent (roflumilast) but emetic (cilomilast) compounds [3].

Quote Request

Request a Quote for CI-1044

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.